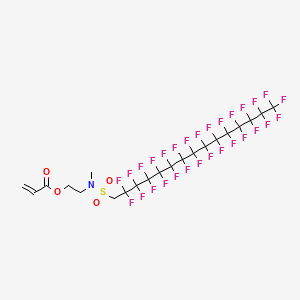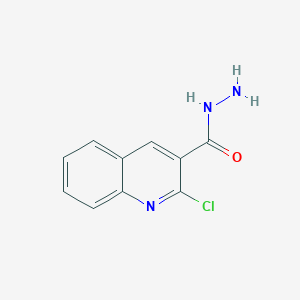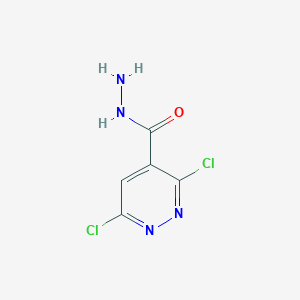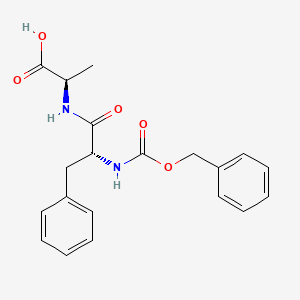![molecular formula C12H6Br2N2 B12847510 3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)
3,8-Dibromobenzo[c]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromobenzo[c]cinnoline is an organic compound with the molecular formula C₁₂H₆Br₂N₂ It belongs to the class of benzo[c]cinnolines, which are heterocyclic compounds containing a fused benzene and cinnoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromobenzo[c]cinnoline typically involves the bromination of benzo[c]cinnoline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 8 positions of the benzo[c]cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromobenzo[c]cinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form various arylated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nitrogen nucleophiles and thiols, often under mild conditions.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura and Stille coupling reactions.
Major Products:
Substitution Products: Various substituted benzo[c]cinnoline derivatives.
Coupling Products: Mono- and di(het)arylated derivatives.
Scientific Research Applications
3,8-Dibromobenzo[c]cinnoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dibromobenzo[c]cinnoline involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can be selectively substituted, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
- 3,8-Dichlorobenzo[c]cinnoline
- 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)
Comparison: 3,8-Dibromobenzo[c]cinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzo[c]cinnolines. For example, 3,8-Dichlorobenzo[c]cinnoline may exhibit different reactivity due to the presence of chlorine atoms instead of bromine .
Properties
Molecular Formula |
C12H6Br2N2 |
|---|---|
Molecular Weight |
338.00 g/mol |
IUPAC Name |
3,8-dibromobenzo[c]cinnoline |
InChI |
InChI=1S/C12H6Br2N2/c13-7-1-3-9-10-4-2-8(14)6-12(10)16-15-11(9)5-7/h1-6H |
InChI Key |
DHEJMXHUNWPNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NN=C2C=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)




![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)

